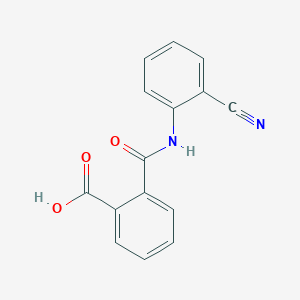

2'-Cyanophthalanilic acid

Beschreibung

2'-Cyanophthalanilic acid is a specialized aromatic compound synthesized via the reaction of phthalic anhydride with anthranilonitrile (o-aminobenzonitrile) in ethyl acetate . This intermediate product features a unique combination of functional groups: an amide (-CONH-), a carboxylic acid (-COOH), and a cyano (-CN) substituent. Its structural complexity enables participation in cyclization reactions, such as the formation of isoindolo[2,1-a]quinazoline-5,11-dione when treated with acetic anhydride, followed by potassium hydroxide and hydrogen peroxide . This reactivity underscores its utility in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals or advanced materials.

Eigenschaften

Molekularformel |

C15H10N2O3 |

|---|---|

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

2-[(2-cyanophenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C15H10N2O3/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI-Schlüssel |

NNNSYANEELHVMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

- The cyano group in 2'-cyanophthalanilic acid distinguishes it from simpler carboxylic acids like 2-naphthoic acid, enabling unique cyclization pathways.

- Compared to anthranilonitrile, the addition of a phthalic anhydride-derived amide and carboxylic acid in 2'-cyanophthalanilic acid broadens its reactivity.

Table 3: Hazard Profiles

Note: While 2-naphthoic acid’s hazards are well-documented , 2'-cyanophthalanilic acid’s safety profile remains less characterized, necessitating precautionary measures for nitriles and acidic compounds.

Research Findings and Implications

- Cyclization Efficiency: 2'-Cyanophthalanilic acid demonstrates superior cyclization efficiency compared to non-cyano analogs.

- Thermal Stability: The cyano group enhances thermal stability relative to anthranilonitrile, enabling high-temperature reactions (e.g., reflux in acetic anhydride) without decomposition .

Q & A

Q. Methodological Answer :

- UV-Vis Spectroscopy : Identify characteristic absorption peaks (e.g., cyanide moiety at ~220 nm) and monitor degradation under light/heat .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation; validate stability via accelerated aging studies .

- NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and track hydrolysis byproducts in D₂O .

Advanced: What in silico approaches (e.g., molecular docking, QSAR) are suitable for predicting the environmental fate and biological interactions of 2'-Cyanophthalanilic acid?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., estrogen receptors) and prioritize in vitro testing .

- QSAR Modeling : Train models on EPA’s CompTox Dashboard data to predict biodegradation half-lives and ecotoxicity endpoints .

- ADMET Prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration, refining parameters with experimental logP values .

Basic: How should researchers design controlled experiments to assess the compound's reactivity with common biochemical reagents?

Q. Methodological Answer :

- Experimental Controls : Include blank reactions (reagent-only) and positive controls (e.g., known reactive analogs) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under physiological pH (7.4) and temperature (37°C) .

- Product Identification : Employ high-resolution LC-MS/MS to characterize adducts, referencing fragmentation patterns in databases like mzCloud .

Advanced: What strategies exist for conducting cumulative risk assessments when 2'-Cyanophthalanilic acid coexists with structurally similar contaminants?

Q. Methodological Answer :

- Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to estimate synergistic effects .

- Omics Integration : Perform transcriptomic profiling (RNA-seq) in exposed organisms to identify shared pathways with co-contaminants .

- Probabilistic Exposure Assessment : Use Monte Carlo simulations to model population-level exposure variability, incorporating biomonitoring data .

Basic: What ethical considerations and approval processes are required for studies involving 2'-Cyanophthalanilic acid exposure in model organisms?

Q. Methodological Answer :

- IACUC Review : Submit protocols detailing humane endpoints, sample sizes (power analysis), and anesthesia methods for in vivo studies .

- 3Rs Compliance : Replace vertebrate models with in vitro alternatives (e.g., zebrafish embryos) where feasible; minimize distress via enriched housing .

Advanced: How can machine learning models be integrated with high-throughput screening data to predict novel biological targets of 2'-Cyanophthalanilic acid?

Q. Methodological Answer :

- Feature Engineering : Curate PubChem BioAssay data (e.g., EC50, IC50) to train random forest classifiers for target prediction .

- Transfer Learning : Fine-tune pre-trained models (e.g., DeepChem) on domain-specific toxicity datasets to improve accuracy .

- Validation Loops : Confirm predictions using SPR (surface plasmon resonance) binding assays and CRISPR knockouts in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.